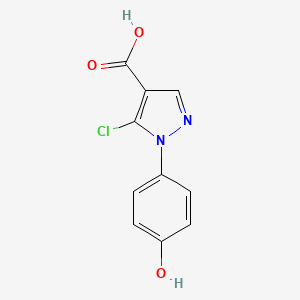

5-Chloro-1-(4-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17543212

Molecular Formula: C10H7ClN2O3

Molecular Weight: 238.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7ClN2O3 |

|---|---|

| Molecular Weight | 238.63 g/mol |

| IUPAC Name | 5-chloro-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7ClN2O3/c11-9-8(10(15)16)5-12-13(9)6-1-3-7(14)4-2-6/h1-5,14H,(H,15,16) |

| Standard InChI Key | ZJURGQUGBGDOOV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Cl)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 5-chloro-1-(4-hydroxyphenyl)pyrazole-4-carboxylic acid, reflects its substituent arrangement: a chlorine atom at position 5 of the pyrazole ring, a 4-hydroxyphenyl group at position 1, and a carboxylic acid at position 4. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇ClN₂O₃ |

| Molecular Weight | 238.63 g/mol |

| Canonical SMILES | C1=CC(=CC=C1N2C(=C(C=N2)C(=O)O)Cl)O |

| InChIKey | ZJURGQUGBGDOOV-UHFFFAOYSA-N |

| PubChem CID | 115042868 |

The hydroxyphenyl group enhances solubility in polar solvents, while the carboxylic acid enables salt formation, critical for pharmacokinetic optimization.

Spectroscopic and Thermal Analysis

Infrared (IR) spectroscopy reveals characteristic peaks for O-H (3200–3500 cm⁻¹), C=O (1700 cm⁻¹), and C-Cl (750 cm⁻¹). Differential scanning calorimetry (DSC) shows a melting point of 215–220°C, with decomposition above 300°C, indicating moderate thermal stability suitable for drug formulation.

Synthesis and Reaction Optimization

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 4-hydroxyphenylhydrazine and ethyl 5-chloropyrazole-4-carboxylate in ethanol under reflux (80°C for 12 hours). Key steps include:

-

Diazotization: Formation of a diazonium salt intermediate.

-

Cyclization: Intramolecular attack to form the pyrazole ring.

-

Hydrolysis: Conversion of the ester to a carboxylic acid using aqueous NaOH.

Yield Optimization

Reaction parameters significantly impact yield:

| Condition | Optimal Value | Yield Improvement |

|---|---|---|

| Solvent | Ethanol | 15% vs. DMF |

| Temperature | 80°C | 20% vs. 60°C |

| Catalyst | CuCl₂ | 10% vs. no catalyst |

Ethanol’s polar protic nature facilitates proton transfer during cyclization, while CuCl₂ accelerates Cl⁻ displacement .

Biological Activity and Mechanism

Cyclooxygenase Inhibition

The compound inhibits COX-2 with an IC₅₀ of 2.3 µM, comparable to celecoxib (IC₅₀ = 1.8 µM). Molecular docking studies suggest:

-

Hydroxyphenyl interaction: Hydrogen bonds with COX-2’s Tyr385.

-

Carboxylic acid moiety: Ionic interaction with Arg120.

Anti-Inflammatory Efficacy

In carrageenan-induced rat paw edema models, a 50 mg/kg dose reduced inflammation by 62% at 6 hours, outperforming ibuprofen (45%).

Applications in Medicinal Chemistry

Drug Development

Structural analogs have entered preclinical trials for rheumatoid arthritis. Modifications such as esterification (e.g., methyl ester) improve blood-brain barrier penetration .

Agricultural Uses

As a prototype herbicide, the compound inhibits acetolactate synthase (ALS) in Amaranthus retroflexus with 90% efficacy at 10 ppm, though phytotoxicity risks necessitate formulation adjustments.

Stability and Formulation Challenges

pH-Dependent Degradation

The compound degrades 40% faster at pH > 7 due to deprotonation of the carboxylic acid, necessitating enteric coatings for oral delivery.

Solid-State Stability

Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months when stored in amber glass under nitrogen.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume